molecular formula C10H12O2 B8518933 4-Methylchroman-5-ol

4-Methylchroman-5-ol

Cat. No. B8518933
M. Wt: 164.20 g/mol
InChI Key: PVIPSHPCPUUXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346790B2

Procedure details

In a 50 mL round-bottomed flask 5-(methoxymethoxy)-4-methyl-chromane (Intermediate 210, 50.3 mg, 0.229 mmol) was dissolved in Methanol (4 mL) to give a pale yellow solution. A 2M aqueous solution of HCl (0.100 mL, 0.200 mmol) was added. The reaction mixture was stirred at 50° C. Sequential addition of 2M/H2O solution of HCl (0.100 mL, 0.200 mmol) were added until completion of reaction. The reaction mixture was quenched with 10 mL of water and diluted with 25 mL of DCM. Phases were separated through a phase separator cartridge. The organic layer was evaporated in vacuo affording the title compound (38.7 mg) as orange oil.
Quantity
50.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]([CH3:15])[CH2:8][CH2:9][O:10]2.Cl.O>CO>[CH3:15][CH:7]1[C:6]2[C:5]([OH:4])=[CH:14][CH:13]=[CH:12][C:11]=2[O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
50.3 mg
Type
reactant
Smiles
COCOC1=C2C(CCOC2=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC1=C2C(CCOC2=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
ADDITION
Type
ADDITION
Details
were added until completion of reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10 mL of water
ADDITION
Type
ADDITION
Details
diluted with 25 mL of DCM
CUSTOM
Type
CUSTOM
Details
Phases were separated through a phase separator cartridge
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1CCOC=2C=CC=C(C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.7 mg
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.